(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid
Overview
Description
(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid is an organic compound characterized by its unique structure, which includes a methoxy group, a pyrazolylmethyl group, and an acrylic acid moiety
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a pyrazole ring, which is often found in molecules that interact with various enzymes and receptors . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, compounds with a pyrazole ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of thepyrazole ring and methoxy group could influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some pyrazoline compounds have shown potential as neuroprotective agents, suggesting that this compound might have similar effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its interaction with targets and its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolylmethyl intermediate: This step involves the reaction of 3,4,5-trimethyl-1H-pyrazole with a suitable alkylating agent to form the pyrazolylmethyl intermediate.
Coupling with the phenylacrylic acid derivative: The pyrazolylmethyl intermediate is then coupled with a phenylacrylic acid derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylacrylic acid derivatives.
Scientific Research Applications
(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
The uniqueness of (2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-[(3,4,5-trimethylpyrazol-1-yl)methyl]phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-12(2)18-19(13(11)3)10-15-9-14(6-8-17(20)21)5-7-16(15)22-4/h5-9H,10H2,1-4H3,(H,20,21)/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFJKIIYGWCFEP-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2=C(C=CC(=C2)C=CC(=O)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.